Cyclobutene, 1-iodo-2-methyl-

Description

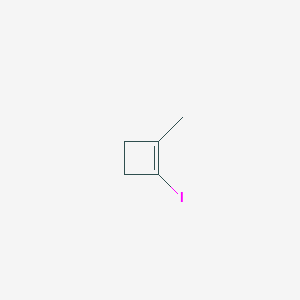

Structure

2D Structure

3D Structure

Properties

CAS No. |

92144-00-8 |

|---|---|

Molecular Formula |

C5H7I |

Molecular Weight |

194.01 g/mol |

IUPAC Name |

1-iodo-2-methylcyclobutene |

InChI |

InChI=1S/C5H7I/c1-4-2-3-5(4)6/h2-3H2,1H3 |

InChI Key |

IIAMVVSQXFKVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC1)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 2 Methylcyclobutene

Direct Iodination Strategies for Cyclobutene (B1205218) Scaffolds

The direct iodination of a pre-existing 2-methylcyclobutene scaffold represents a straightforward conceptual approach to 1-iodo-2-methylcyclobutene. This method would involve the reaction of 2-methylcyclobutene with an electrophilic iodine source. While direct iodination of alkanes is often a reversible reaction, the iodination of alkenes can proceed via electrophilic addition. In the context of a cyclobutene, this would likely involve the formation of a cyclic iodonium (B1229267) ion intermediate, which could then undergo elimination to yield the desired vinyl iodide.

However, the direct iodination of simple cyclobutenes is not a widely documented transformation in the literature. Challenges include controlling the regioselectivity of the iodine addition and preventing side reactions such as ring-opening or the formation of di-iodinated products. A potential, though not directly reported, strategy could involve the use of iodine in the presence of a base to facilitate the elimination of hydrogen iodide and favor the formation of the vinyl iodide product.

An alternative approach involves the addition of hydrogen iodide to methylenecyclobutane, which yields 1-iodo-1-methylcyclobutane (B12275491). Subsequent dehydroiodination of this saturated intermediate could, in principle, lead to a mixture of 1-methylcyclobutene and the desired 1-iodo-2-methylcyclobutene, although controlling the regioselectivity of the elimination would be a significant hurdle. tandfonline.com

Cycloaddition Approaches for Cyclobutene Skeleton Construction

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of four-membered rings and offer a viable pathway to the 1-iodo-2-methylcyclobutene skeleton.

[2+2] Cycloaddition Reactions in Cyclobutene Synthesis

The [2+2] cycloaddition of an alkyne with an alkene is a fundamental method for synthesizing cyclobutenes. nih.gov To obtain 1-iodo-2-methylcyclobutene, this would conceptually involve the cycloaddition of propyne (B1212725) with an iodo-substituted ethylene (B1197577) derivative, such as iodoethene. The success of such a reaction would depend on the reactivity of the chosen substrates and the catalyst employed. Transition metal catalysts, such as those based on cobalt or gold, have been shown to facilitate [2+2] cycloadditions between a variety of alkynes and alkenes. nih.gov

The regioselectivity of the cycloaddition is a critical aspect. For the reaction between propyne and iodoethene, two regioisomers could potentially form: 1-iodo-2-methylcyclobutene and 2-iodo-1-methylcyclobutene. The outcome would be influenced by steric and electronic factors of both the substrates and the catalyst system.

| Reactant 1 | Reactant 2 | Potential Product(s) | Catalyst/Conditions |

| Propyne | Iodoethene | 1-Iodo-2-methylcyclobutene, 2-Iodo-1-methylcyclobutene | Transition Metal Catalyst (e.g., Co, Au) |

Enantioselective [2+2] Cycloaddition Processes for Functionalized Cyclobutenes

Significant advancements have been made in the development of enantioselective [2+2] cycloaddition reactions, allowing for the synthesis of chiral cyclobutene derivatives. nih.gov These methods often employ chiral ligands in conjunction with transition metal catalysts to control the stereochemical outcome. While the primary focus of these studies has been on generating enantiomerically enriched products, the underlying principles of catalytic cycloaddition are directly applicable to the synthesis of achiral molecules like 1-iodo-2-methylcyclobutene. The use of sophisticated catalyst systems developed for enantioselective synthesis could potentially offer enhanced control over regioselectivity in the cycloaddition of propyne and iodoethene.

Ring Contraction and Expansion Routes to 1-Iodo-2-methylcyclobutene Precursors

Ring contraction and expansion reactions provide alternative entries into the cyclobutane (B1203170) and cyclobutene systems, starting from more readily available larger or smaller ring precursors.

Pyrrolidine (B122466) Ring Contraction Methodologies via Iodonitrene Chemistry

A notable method for the synthesis of cyclobutanes involves the stereoselective ring contraction of substituted pyrrolidines. tu-dortmund.de This reaction is mediated by iodonitrene chemistry, where an in-situ generated iodonitrene reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Subsequent nitrogen extrusion leads to a 1,4-biradical which undergoes cyclization to the cyclobutane product. tu-dortmund.de

While this method directly yields a cyclobutane, not a cyclobutene, it is conceivable that a functionalized cyclobutane precursor to 1-iodo-2-methylcyclobutene could be synthesized in this manner. For instance, a suitably substituted pyrrolidine could be contracted to a cyclobutane bearing functional groups that could be later converted to the iodo and methyl groups and the double bond. However, the direct formation of 1-iodo-2-methylcyclobutene via this route has not been reported and would require significant synthetic planning.

Oxidative Ring Contraction Pathways and their Application

A more relevant approach within this category is the ring-opening of a substituted lactone. For instance, the treatment of a methyl-substituted bicyclic lactone with sodium iodide has been shown to produce a trans-iodocyclobutene derivative. This reaction proceeds through a nucleophilic attack of the iodide ion on the lactone, leading to a ring-opened carboxylate which then displaces a leaving group to form the cyclobutene ring. This method provides a direct route to an iodinated cyclobutene scaffold that is structurally related to the target molecule.

| Starting Material | Reagent | Product |

| Methyl-substituted bicyclic lactone | Sodium Iodide | trans-Iodocyclobutene derivative |

Halogen-Exchange and Functional Group Interconversion in Cyclobutene Systems

Halogen-exchange reactions represent a fundamental strategy for the synthesis of iodo-substituted cyclobutenes. This approach typically involves the conversion of a more readily available halo-cyclobutene, such as a bromo or chloro derivative, into the desired iodo-compound. The Finkelstein reaction, which employs an alkali metal iodide like sodium iodide in a suitable solvent such as acetone (B3395972), is a classic example of such a transformation. While direct literature on the halogen-exchange synthesis of 1-iodo-2-methylcyclobutene is not abundant, the principles of this reaction are well-established for various organic halides. orgsyn.org

The success of a halogen-exchange reaction is often governed by the solubility of the resulting metal halide salt in the reaction solvent, which drives the equilibrium towards the product. For instance, the reaction of 1-bromo-2-methylcyclobutene with sodium iodide in acetone would be expected to yield 1-iodo-2-methylcyclobutene, with the precipitation of sodium bromide facilitating the forward reaction.

Furthermore, functional group interconversion can be a viable route. For example, a hydroxyl group on a 2-methylcyclobutene ring could potentially be converted to an iodide via an Appel reaction (using triphenylphosphine (B44618) and iodine) or by conversion to a tosylate followed by nucleophilic substitution with an iodide salt. These methods provide alternative pathways to access the target iodo-substituted cyclobutene.

A notable example of a related transformation involves the reaction of 1-bromo- and 1-chloro-1,2-dimethylcyclobutane with silver tetrafluoroborate, which resulted in the formation of 4-fluoro-2-methyl-1-pentene as the major product, indicating the potential for rearrangements in such systems. researchgate.net This highlights the importance of carefully selecting reaction conditions to favor the desired substitution product over elimination or rearrangement pathways.

The use of diethylzinc-amylate reagents has been shown to facilitate iodine-zinc exchange reactions at room temperature in various functionalized alkenes, including cyclobutene derivatives. chemrxiv.org This method demonstrates high efficiency for the exchange of alkenyl-iodides compared to aryl-bromides, offering a mild and selective route to functionalized cyclobutenes. chemrxiv.org

Metal-Catalyzed Synthetic Routes to 1-Iodo-2-methylcyclobutene Derivatives

Transition metal catalysis offers powerful and versatile methods for the construction and functionalization of cyclobutene rings. researchgate.net These approaches often provide access to complex structures with high levels of control over stereochemistry and regiochemistry.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of cyclobutene derivatives is well-documented. jst.go.jprsc.org While direct palladium-catalyzed synthesis of 1-iodo-2-methylcyclobutene is not explicitly detailed in the provided context, related transformations provide significant insights.

A significant development is the palladium-catalyzed C(sp³)–C(sp) bond formation in iodocyclobutenes, which allows for the introduction of alkyne functionalities onto the cyclobutene core. nih.gov This reaction suggests an unusual pathway of oxidative addition in tertiary iodoalkanes, expanding the synthetic utility of iodo-substituted cyclobutenes. nih.gov

Palladium-catalyzed C(sp³)–H activation is another powerful strategy for the synthesis of benzo-fused cyclobutene derivatives. scispace.comacs.org For instance, the intramolecular arylation of ketones using a transient directing group has been shown to be highly selective for methylene (B1212753) C(sp³)–H activation, leading to the formation of benzocyclobutenes. scispace.com Although this method focuses on the formation of the cyclobutene ring fused to an aromatic system, the underlying principles of C–H activation could potentially be adapted for the synthesis of non-fused, functionalized cyclobutenes.

The synthesis of benzosilacyclobutenes via palladium-catalyzed intramolecular C(sp³)–H bond arylation of 2-(alkylsilyl)aryl triflates further illustrates the power of this approach for constructing four-membered rings. rsc.org The reaction proceeds through the formation of a five-membered palladacycle intermediate followed by reductive elimination. rsc.org

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of highly functionalized cyclobutene derivatives. rsc.orgresearchgate.netrsc.orgnih.govrsc.org A novel and efficient method involves a radical cascade reaction of simple cyclobutanes to produce a variety of functionalized cyclobutenes. rsc.orgresearchgate.netrsc.orgnih.govrsc.org

This strategy, which utilizes a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), can lead to the formation of diaminated, disulfonylated, and tribrominated cyclobutene derivatives from simple cyclobutane precursors. rsc.orgresearchgate.netnih.gov The reaction proceeds through the cleavage of multiple C–H bonds and the formation of new C–N, C–S, or C–Br bonds. rsc.orgresearchgate.netnih.gov While the direct synthesis of 1-iodo-2-methylcyclobutene via this method has not been reported, the ability to introduce various functional groups onto the cyclobutene skeleton suggests its potential for adaptation.

The proposed mechanism for the formation of diaminocyclobutenes involves the initial formation of a benzylic radical, followed by β-H elimination to generate a cyclobutene intermediate. rsc.org Subsequent radical addition and further functionalization lead to the final product. rsc.org This mechanistic insight could guide the development of conditions for the introduction of an iodo group.

| Catalyst | Oxidant | Substrate | Product | Yield |

| CuBr | NFSI | Arylcyclobutane | 1,3-Diaminocyclobutene | 93% rsc.org |

| CuBr | NFSI | Arylcyclobutane | 1,3-Disulfonylcyclobutene | 6% (initial) rsc.org |

This table summarizes the results of copper-catalyzed radical cascade reactions for the synthesis of functionalized cyclobutene derivatives.

Radical-Mediated Strategies for Cyclobutene Formation and Functionalization

Radical reactions offer a powerful alternative for the synthesis and functionalization of cyclobutene rings, often proceeding under mild conditions and with high functional group tolerance. rsc.orgresearchgate.netchemrxiv.orgnih.gov

One notable strategy involves the copper-catalyzed radical cascade reaction of simple cyclobutanes, which allows for the direct synthesis of highly functionalized cyclobutenes. rsc.orgresearchgate.netnih.gov This method involves the cleavage of multiple C-H bonds and the formation of new carbon-heteroatom bonds. rsc.orgresearchgate.netnih.gov The mechanism is believed to involve radical intermediates, highlighting the potential of radical chemistry in constructing the cyclobutene skeleton. rsc.org

Another relevant approach is the controlled thermal decomposition of the sodium salt of cyclopropyl (B3062369) methyl ketone tosylhydrazone, which yields 1-methylcyclobutene with excellent purity. tandfonline.com While this method directly produces the hydrocarbon, it establishes a foundational route to the 1-methylcyclobutene core, which could then be subjected to iodination.

Furthermore, radical-mediated ring-opening functionalization of cyclobutanols provides a pathway to γ-substituted ketones. researchgate.net While not a direct synthesis of cyclobutenes, this methodology underscores the utility of radical processes in manipulating four-membered ring systems.

Chemo- and Regioselective Considerations in 1-Iodo-2-methylcyclobutene Synthesis

The synthesis of 1-iodo-2-methylcyclobutene requires careful consideration of chemo- and regioselectivity to ensure the desired placement of the iodo and methyl groups on the cyclobutene ring. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. slideshare.netyoutube.com In the context of synthesizing 1-iodo-2-methylcyclobutene, this could involve the selective iodination of the double bond in the presence of other functional groups, or the selective reaction at a specific position in a precursor molecule. For example, if a diol precursor were used, one would need to selectively convert only one hydroxyl group to an iodide.

Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. durgapurgovtcollege.ac.in When introducing the iodo and methyl groups, it is crucial to control their relative positions on the cyclobutene ring. For instance, in the addition of HI to methylenecyclobutane, a mixture of 1-iodo-1-methylcyclobutane and the desired precursor to 1-iodo-2-methylcyclobutene could be formed. tandfonline.com The regiochemical outcome of such reactions is often dictated by factors such as steric hindrance and the stability of reaction intermediates. slideshare.net

In metal-catalyzed reactions, the choice of ligand and catalyst can play a critical role in controlling regioselectivity. For instance, in palladium-catalyzed C-H activation reactions, the directing group guides the catalyst to a specific C-H bond, thereby ensuring the regioselective formation of the desired product. jst.go.jp Similarly, in the copper-catalyzed radical cascade reactions, the reaction conditions lead to the highly regioselective formation of 1,3-disubstituted cyclobutene derivatives. rsc.org

The development of synthetic methods that exhibit high levels of both chemo- and regioselectivity is a key challenge in organic synthesis and is essential for the efficient and practical preparation of target molecules like 1-iodo-2-methylcyclobutene. nih.gov

Reactivity Profiles and Mechanistic Pathways of 1 Iodo 2 Methylcyclobutene

Nucleophilic Substitution Reactions Involving the Iodine Substituent

Nucleophilic substitution at an sp²-hybridized carbon, such as the C-1 of 1-iodo-2-methylcyclobutene, is intrinsically challenging compared to its sp³-hybridized counterpart in a saturated compound like 1-iodo-2-methylcyclobutane. The mechanisms for substitution, SN1 and SN2, face significant electronic and steric barriers.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. organic-chemistry.org This intermediate is then captured by a nucleophile. For 1-iodo-2-methylcyclobutene, this pathway is highly unfavorable.

The rate-determining step is the formation of the carbocation. libretexts.org In this case, the departure of the iodide ion would generate a vinylic carbocation. Vinylic carbocations are notoriously unstable because the positive charge resides on an sp-hybridized carbon (in the canonical form), which has a higher s-character and is more electronegative than an sp³ or even an sp² carbon, making it less capable of stabilizing a positive charge. libretexts.org Furthermore, the geometry of a vinylic cation is linear, and imposing this geometry within a strained four-membered ring would introduce an insurmountable amount of additional angle strain. The combination of electronic destabilization and increased ring strain makes the formation of a 2-methylcyclobuten-1-yl cation an energetically prohibitive process.

Weakly basic, polar protic solvents that typically favor SN1 reactions by stabilizing the carbocation intermediate are insufficient to overcome these intrinsic barriers. organic-chemistry.org Consequently, SN1 reactions are not a viable pathway for 1-iodo-2-methylcyclobutene.

| Factor | General Requirement for SN1 | Application to 1-Iodo-2-methylcyclobutene |

|---|---|---|

| Carbocation Stability | Formation of a stable carbocation (e.g., tertiary, benzylic, allylic). iitk.ac.in | Forms a highly unstable vinylic carbocation. |

| Leaving Group | A good leaving group is required (e.g., I⁻, Br⁻, OTs⁻). | Iodide is an excellent leaving group, but this is insufficient to overcome carbocation instability. |

| Solvent | Polar protic solvents (e.g., H₂O, ROH) are needed to stabilize the ionic intermediate. organic-chemistry.org | Solvent effects cannot compensate for the high energy of the vinylic cation. |

| Ring Strain | The intermediate should not introduce excessive strain. | The required linear geometry of the vinylic cation would dramatically increase the inherent strain of the cyclobutene (B1205218) ring. |

The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group, resulting in an inversion of stereochemistry. chemistrysteps.comwikipedia.org This "backside attack" is fundamental to the mechanism.

For 1-iodo-2-methylcyclobutene, this pathway is also sterically and electronically hindered. A direct backside attack on the C-I bond is blocked by the plane of the cyclobutene ring itself. The nucleophile cannot achieve the required 180° trajectory for orbital overlap with the σ* anti-bonding orbital of the C-I bond. chemistrysteps.com Additionally, the electron-rich π-system of the double bond creates electrostatic repulsion with the incoming nucleophile, further impeding its approach. libretexts.org

While traditional SN2 reactions are not observed, related mechanisms for vinylic substitution, such as in-plane (SNVσ) or out-of-plane (SNVπ) attacks, have been described for other vinylic systems, sometimes leading to inversion or retention of configuration, respectively. wikipedia.org However, these remain high-energy pathways and are not common for simple vinyl halides like 1-iodo-2-methylcyclobutene under standard nucleophilic substitution conditions.

| Factor | Ideal SN2 Substrate (e.g., Methyl Iodide) | 1-Iodo-2-methylcyclobutene |

|---|---|---|

| Steric Hindrance | Minimal, allowing easy backside attack. | High; the ring structure physically blocks the backside attack trajectory. |

| Hybridization of Carbon | sp³ | sp² |

| Electronic Effects | No π-system repulsion. | π-electron cloud repels the incoming nucleophile. libretexts.org |

| Stereochemical Outcome | Predictable inversion of configuration. wikipedia.org | Not applicable as the reaction does not proceed via a standard SN2 mechanism. |

Elimination Reactions from 1-Iodo-2-methylcyclobutene Precursors

While 1-iodo-2-methylcyclobutene itself is unlikely to undergo elimination (as it is already an alkene), its synthesis often involves elimination reactions from saturated cyclobutane (B1203170) precursors. The mechanism of these eliminations, either E1 or E2, is highly dependent on the substrate and reaction conditions.

The E1 (Elimination Unimolecular) mechanism, like SN1, proceeds via a carbocation intermediate. libretexts.org It is favored by weak bases and polar protic solvents. iitk.ac.in A potential precursor, such as trans-1,2-diiodo-1-methylcyclobutane, could first lose an iodide ion to form a secondary carbocation. This carbocation can then be deprotonated by a weak base (like the solvent) at an adjacent carbon to form the double bond of 1-iodo-2-methylcyclobutene.

Regioselectivity in E1 reactions is governed by Zaitsev's rule, which predicts that the most substituted (and thus most thermodynamically stable) alkene will be the major product. saskoer.cawikimedia.org The formation of 1-iodo-2-methylcyclobutene (a trisubstituted alkene) would be favored over other potential products if the precursor structure allows. However, E1 reactions are often in competition with SN1 reactions, and carbocation rearrangements can further complicate the product mixture. iitk.ac.in

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that requires a strong base. masterorganicchemistry.com Its most critical feature is a strict stereoelectronic requirement: the hydrogen atom to be removed and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). wikipedia.orgmasterorganicchemistry.com This alignment allows for continuous overlap of the developing p-orbitals to form the new π-bond.

In cyclic systems, this requirement dictates which isomers can undergo E2 elimination. For a reaction to occur from a cyclohexane (B81311) chair, for example, both the hydrogen and the leaving group must be in axial positions. masterorganicchemistry.comlibretexts.org In the more rigid and strained cyclobutane ring system, achieving a perfect anti-periplanar arrangement can be difficult. The puckered conformation of the cyclobutane ring means that adjacent substituents are neither perfectly eclipsed nor staggered. While anti-eliminations are possible, the geometric constraints are severe. stackexchange.com If a precursor to 1-iodo-2-methylcyclobutene cannot adopt a conformation where a β-hydrogen and the leaving group are anti-periplanar, the E2 reaction will be significantly slower or may not occur at all, allowing other reaction pathways to dominate. In some highly constrained systems, syn-elimination can occur, but it is generally less favorable. stackexchange.com

| Conformation | Dihedral Angle (H-C-C-LG) | E2 Reactivity | Geometric Feasibility in Cyclobutanes |

|---|---|---|---|

| Anti-periplanar | ~180° | Strongly favored, low energy transition state. dalalinstitute.com | Possible but often strained; depends on specific isomer and ring puckering. |

| Syn-periplanar | ~0° | Disfavored, high energy eclipsed transition state. | Generally unfavorable but can occur if anti-periplanar is impossible. stackexchange.com |

| Gauche | ~60° | Does not occur. | Common arrangement, but non-reactive via E2. |

Metal-Catalyzed Cross-Coupling Reactions of Iodocyclobutenes

In stark contrast to their inertness in nucleophilic substitutions, vinyl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. eie.grwiley.com These reactions represent the most synthetically useful transformations for 1-iodo-2-methylcyclobutene, allowing for the formation of new carbon-carbon bonds with high efficiency and stereochemical retention. wikipedia.org The general mechanism involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nrochemistry.comlibretexts.org

Key examples of these powerful reactions include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. There are reports of one-pot procedures involving the formation of an iodocyclobutene followed by a Suzuki coupling. scribd.com

Stille Coupling: This involves the coupling of the vinyl iodide with an organotin (stannane) reagent. wikipedia.orgorganic-chemistry.org While highly versatile and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is highly effective for synthesizing conjugated enynes from vinyl iodides. psu.edursc.org

For 1-iodo-2-methylcyclobutene, these reactions would proceed with the retention of the double bond's configuration, providing a reliable method for elaborating the cyclobutene core into more complex molecular architectures.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) libretexts.org | Pd(0) catalyst + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) libretexts.org | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) wikipedia.org | Pd(0) catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. libretexts.org Vinyl iodides are particularly effective substrates due to the high reactivity of the C-I bond. wikipedia.org

The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the vinyl iodide, 1-iodo-2-methylcyclobutene, to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where a base activates the organoboron reagent (e.g., an arylboronic acid) to facilitate the transfer of the organic group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the coupled product and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

For 1-iodo-2-methylcyclobutene, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed under standard conditions to yield a 1-aryl-2-methylcyclobutene derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Iodo-2-methylcyclobutene

| Component | Example | Purpose/Function |

| Substrate | 1-Iodo-2-methylcyclobutene | Electrophilic partner |

| Coupling Partner | Arylboronic Acid (ArB(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates the catalytic cycle |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes and activates the Pd center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 100 °C | Provides energy for the reaction to proceed |

Sonogashira Coupling Protocols

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons, specifically by reacting a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Vinyl iodides are excellent electrophiles for this transformation. wikipedia.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 1-iodo-2-methylcyclobutene to a Pd(0) species occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination from the palladium center affords the 1-(alkynyl)-2-methylcyclobutene product and regenerates the active Pd(0) catalyst. libretexts.org To avoid the undesired homocoupling of alkynes (Glaser coupling), the reaction is often performed under an inert atmosphere. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of 1-Iodo-2-methylcyclobutene

| Component | Example | Purpose/Function |

| Substrate | 1-Iodo-2-methylcyclobutene | Electrophilic partner |

| Coupling Partner | Terminal Alkyne (R-C≡CH) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary palladium catalyst |

| Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide to facilitate transmetalation. wikipedia.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. organic-chemistry.org |

| Solvent | THF, DMF, or neat amine | Solubilizes reactants |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. wikipedia.org |

Stille Coupling Protocols

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). libretexts.org This method is known for its tolerance of a wide variety of functional groups, and vinyl iodides are effective electrophilic partners in this process. wikipedia.orglibretexts.org

The mechanism follows the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition with 1-iodo-2-methylcyclobutene. The resulting Pd(II) complex then undergoes transmetalation with the organostannane reagent (e.g., vinyltributylstannane). The rate of transfer of the organic group from tin depends on the substituent, with alkynyl, vinyl, and aryl groups transferring most rapidly. libretexts.org The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) species.

Table 3: Representative Conditions for Stille Coupling of 1-Iodo-2-methylcyclobutene

| Component | Example | Purpose/Function |

| Substrate | 1-Iodo-2-methylcyclobutene | Electrophilic partner |

| Coupling Partner | Organostannane (e.g., R-SnBu₃) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Ligand | PPh₃ (often part of the catalyst complex) | Stabilizes the palladium center |

| Additive | CuI (optional) | Can accelerate the reaction, particularly with slow-reacting substrates. libretexts.org |

| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvent is typical |

| Temperature | 50 °C to 100 °C | Heating is generally required |

Negishi Coupling Protocols

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for the high reactivity of the organozinc nucleophiles and its broad substrate scope, which includes vinyl halides. wikipedia.orgnih.gov

The mechanistic pathway is analogous to other cross-coupling reactions. It initiates with the oxidative addition of 1-iodo-2-methylcyclobutene to the Pd(0) or Ni(0) catalyst. This is followed by a transmetalation step where the organozinc compound transfers its organic group to the metal center. The final step is a reductive elimination that forms the desired C-C bond and regenerates the active catalyst. wikipedia.org The use of organozinc reagents, which are more reactive than their boron or tin counterparts, often allows for faster reactions. wikipedia.org

Table 4: Representative Conditions for Negishi Coupling of 1-Iodo-2-methylcyclobutene

| Component | Example | Purpose/Function |

| Substrate | 1-Iodo-2-methylcyclobutene | Electrophilic partner |

| Coupling Partner | Organozinc Halide (R-ZnX) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd-PEPPSI precatalysts | Facilitates the catalytic cycle. wikipedia.orgnih.gov |

| Ligand | PPh₃, SPhos, XPhos | Modulates catalyst activity and stability. nih.gov |

| Solvent | THF, DMF, DMA | Anhydrous polar aprotic solvents are common |

| Temperature | Room Temperature to 70 °C | Mild conditions are often sufficient. nih.gov |

Electrophilic Reactions of the Cyclobutene Ring System

The double bond in 1-iodo-2-methylcyclobutene is a region of high electron density, making it susceptible to attack by electrophiles. units.it In an electrophilic addition reaction, the π-bond acts as a nucleophile, attacking an electrophile and forming a carbocation intermediate. libretexts.org

For an unsymmetrical alkene like 1-iodo-2-methylcyclobutene, the regioselectivity of the addition is predicted by Markovnikov's rule. The electrophile will add to the less substituted carbon of the double bond to generate the more stable carbocation intermediate. savemyexams.com In this case, addition of an electrophile (E⁺) to the C2 carbon would produce a tertiary carbocation at C1, which is stabilized by the inductive effect of the methyl group. The subsequent attack by a nucleophile (Nu⁻) would complete the addition. The iodine atom at C1 would also influence the stability of the carbocation.

A representative reaction is the addition of a hydrogen halide like HBr. The proton (H⁺) would add to the C2 position, forming a tertiary carbocation at C1. The bromide ion (Br⁻) would then attack this carbocation, leading to the formation of 1-bromo-1-iodo-2-methylcyclobutane.

Radical Reactions and Radical Atom Transfer Processes

The carbon-iodine bond in 1-iodo-2-methylcyclobutene is relatively weak and susceptible to homolytic cleavage, making it a precursor for vinyl radical generation under radical conditions (e.g., using initiators like AIBN or photolysis). wikipedia.org Vinyl radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) processes and radical additions. sioc-journal.cn

One relevant process is Atom Transfer Radical Addition (ATRA), where a radical adds across a π-system. chinesechemsoc.org In an intramolecular context, a radical generated elsewhere in a molecule could add to the cyclobutene double bond. Conversely, the vinyl radical generated from 1-iodo-2-methylcyclobutene could add to another unsaturated system. For instance, a light-induced intramolecular iodine-atom transfer could be envisioned if a suitable alkyne tether were present on the molecule, leading to more complex cyclic structures. acs.org Photoredox catalysis provides a modern platform for such transformations, enabling the generation of radicals from iodides under mild conditions for subsequent C-C bond formation. chemrxiv.org

Cycloaddition Reactions of the 1-Iodo-2-methylcyclobutene Ring System

Cyclobutene derivatives can undergo characteristic pericyclic reactions. A key reaction is the thermal electrocyclic ring-opening. Under thermal conditions, the cyclobutene ring can conrotatorily open to form a substituted 1,3-diene. arkat-usa.orgresearchgate.net In the case of 1-iodo-2-methylcyclobutene, heating would be expected to produce (3E)-2-iodo-3-methyl-1,3-butadiene.

This transient diene, once formed, can be trapped in situ by a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction. arkat-usa.org For example, if the ring-opening is performed in the presence of a dienophile like maleic anhydride, a cyclohexene (B86901) derivative would be formed. The utility of this sequence is that it allows cyclobutenes to serve as stable precursors to highly functionalized and often reactive dienes for use in Diels-Alder reactions. arkat-usa.orgresearchgate.net While the cyclobutene double bond could theoretically act as a dienophile in a Diels-Alder reaction or participate in a [2+2] cycloaddition, the thermal ring-opening pathway is a more commonly exploited reactive pathway for cyclobutene systems. nih.govresearchgate.net

Rearrangement Reactions Involving 1-Iodo-2-methylcyclobutene Frameworks

The structural framework of 1-iodo-2-methylcyclobutene is prone to various rearrangement reactions, largely driven by the inherent ring strain of the cyclobutene ring and the nature of its substituents. While specific studies on 1-iodo-2-methylcyclobutene are not extensively detailed in the provided search results, the reactivity of related halocyclobutene systems offers significant insights.

Carbocation-mediated rearrangements are a prominent reaction pathway for many cyclic and acyclic systems. In the context of alkene addition reactions, the formation of a carbocation intermediate can trigger 1,2-hydride or 1,2-alkyl shifts to generate a more stable carbocationic species. masterorganicchemistry.com This principle can be extended to reactions involving the 1-iodo-2-methylcyclobutene framework. For instance, under conditions that favor the formation of a carbocation at the C1 or C2 position, a subsequent rearrangement could occur to alleviate ring strain or form a more substituted, and thus more stable, carbocation.

Ring expansion is another potential rearrangement pathway, particularly when a carbocation is formed adjacent to the cyclobutane ring. The relief of ring strain from the four-membered ring can act as a driving force for the expansion to a more stable five-membered ring system. masterorganicchemistry.com For example, if a carbocation were to form on a substituent attached to the cyclobutene ring, a rearrangement involving the migration of one of the ring carbons could lead to a cyclopentene (B43876) derivative.

The presence of the iodine atom in 1-iodo-2-methylcyclobutene also introduces the possibility of rearrangements involving radical intermediates. The homolytic cleavage of the carbon-iodine bond can generate an alkyl radical, which can then undergo further reactions. nih.gov In the context of the Hunsdiecker–Borodin reaction, which involves the decarboxylative halogenation of silver carboxylates, the mechanism proceeds through radical intermediates. nih.gov While not a direct rearrangement of the cyclobutene framework itself, the generation of a radical at the C1 position could initiate subsequent intramolecular reactions or rearrangements.

It is important to note that the specific reaction conditions, including the nature of the reagents, solvent, and temperature, will play a crucial role in determining which, if any, rearrangement pathway is favored.

Ring-Opening Reactions and Electrocyclic Transformations of Halocyclobutenes

Halocyclobutenes, including 1-iodo-2-methylcyclobutene, are known to undergo thermally induced 4π-electrocyclic ring-opening reactions to form substituted butadienes. nih.govacs.org This process is a concerted pericyclic reaction where a σ-bond in the cyclobutene ring breaks, and a new π-bond is formed, resulting in a conjugated diene system. uomustansiriyah.edu.iqmasterorganicchemistry.com The stereochemistry of the resulting diene is dictated by the Woodward-Hoffmann rules, which for a thermal 4π-electron system, predict a conrotatory ring opening. nih.govmasterorganicchemistry.comwikipedia.org This means that the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counterclockwise).

The reactivity and stereoselectivity of these ring-opening reactions are influenced by the substituents on the cyclobutene ring. nih.gov For instance, computational studies on related halocyclobutenes have shown that the nature of the halogen atom affects the reaction rate. A comparison between an iodocyclobutene and a bromocyclobutene derivative revealed that the bromo-analogue reacts approximately ten times faster than the iodo-analogue. nih.gov This difference is attributed to the electronic effects of the halogen substituent on the transition state of the reaction. nih.gov

The ring-opening of halocyclobutenes is generally an exergonic and irreversible process, with a significant activation energy barrier, often requiring elevated temperatures to proceed at a reasonable rate. nih.gov For example, the computed free energy barriers for the ring opening of some disubstituted halocyclobutenes are around 30 kcal/mol. nih.gov

The table below summarizes key findings from a study on the ring-opening of related halocyclobutenes, providing insights that can be extrapolated to 1-iodo-2-methylcyclobutene.

| Parameter | Iodocyclobutene Derivative (2a) | Bromocyclobutene Derivative (2b) |

| Reaction | 4π-electrocyclic ring opening | 4π-electrocyclic ring opening |

| ΔG‡ (kcal/mol) | 29.8 | 28.7 |

| ΔGrxn (kcal/mol) | -14 | -11 |

| Relative Rate | 1 | 10 |

| Stereochemical Outcome | Mixture of diene isomers | Cleanly affords (E,E)-halodiene |

| Data sourced from computational studies on related halocyclobutene systems. nih.gov |

It is important to note that while these reactions are often thermally induced, photochemical conditions can also promote electrocyclic reactions, sometimes leading to different stereochemical outcomes. masterorganicchemistry.comwikipedia.org

Mechanistic Insights into 1-Iodo-2-methylcyclobutene Reactivity and Transition States

Understanding the reactivity of 1-iodo-2-methylcyclobutene requires an examination of the transition states involved in its various potential reactions. A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy profile along a reaction coordinate. masterorganicchemistry.com It represents the point of maximum energy that must be overcome for reactants to transform into products. masterorganicchemistry.comaps.org

For the electrocyclic ring-opening of 1-iodo-2-methylcyclobutene, the transition state involves the partial breaking of the C-C σ-bond and the partial formation of the new C-C π-bond. nih.gov The geometry of this transition state determines the stereochemical outcome of the reaction. According to the principle of torquoselectivity, in the ring opening of halocyclobutenes, strong electron-donating groups tend to rotate outward to maximize orbital overlap with the developing π-system. nih.gov The iodide substituent, being a weaker electron donor compared to bromide or chloride, influences the transition state energy and, consequently, the reaction rate. nih.gov Computational modeling indicates that the free energy of activation (ΔG‡) for the ring opening of an iodocyclobutene derivative is approximately 1.1 kcal/mol higher than its bromo-analogue, leading to a tenfold decrease in reaction rate. nih.gov

In addition to pericyclic reactions, the reactivity of 1-iodo-2-methylcyclobutene can also be understood through the lens of nucleophilic substitution and elimination reactions. In an SN2 reaction, a nucleophile would attack the carbon bearing the iodine atom from the backside, leading to an inversion of configuration at that center. The transition state for this process would involve a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the leaving iodide ion. vaia.com

The formation of carbocation intermediates, as discussed in the context of rearrangement reactions, also proceeds through a transition state. The stability of this transition state is influenced by the substitution pattern of the carbocation being formed, with more substituted carbocations having more stable transition states and therefore forming more readily. masterorganicchemistry.com

The table below provides a conceptual overview of the transition states for different potential reaction pathways of 1-iodo-2-methylcyclobutene.

| Reaction Type | Key Features of the Transition State |

| Electrocyclic Ring-Opening | - Partial C-C σ-bond breaking- Partial C-C π-bond formation- Conrotatory motion of substituents- Energy influenced by electronic nature of substituents |

| SN2 Nucleophilic Substitution | - Pentacoordinate carbon center- Partial bond formation with nucleophile- Partial bond breaking with iodide leaving group- Inversion of stereochemistry |

| Carbocation Formation | - Partial positive charge development on carbon- Planar or near-planar geometry at the cationic center- Stability influenced by alkyl substitution and hyperconjugation |

Intrinsic reaction coordinate (IRC) calculations can be used to map the entire reaction pathway from reactants to products, passing through the transition state, providing a detailed picture of the energetic landscape of the reaction. researchgate.net

Stereochemical Control in 1 Iodo 2 Methylcyclobutene Transformations

Stereoselective Synthesis Strategies for Cyclobutenes

The construction of the cyclobutene (B1205218) core with defined stereochemistry is a significant synthetic challenge. Several strategies have been developed for the stereoselective synthesis of cyclobutene derivatives, which could be adapted for the preparation of 1-iodo-2-methylcyclobutene.

One of the most powerful methods for constructing cyclobutene rings is the [2+2] cycloaddition reaction between an alkyne and an alkene. nsf.govnih.gov The stereoselectivity of this reaction can be controlled through various means:

Substrate Control: The inherent stereochemistry of the alkene and alkyne starting materials can direct the stereochemical outcome of the cycloaddition. For instance, the use of a chiral alkene can lead to the formation of a specific diastereomer of the cyclobutene product.

Catalyst Control: The use of chiral transition-metal catalysts, such as those based on cobalt, rhodium, or gold, can induce enantioselectivity in the [2+2] cycloaddition, leading to the preferential formation of one enantiomer of the cyclobutene product. nsf.govorganic-chemistry.org For the synthesis of 1-iodo-2-methylcyclobutene, a potential route could involve the cycloaddition of propyne (B1212725) with a vinyl iodide species in the presence of a chiral catalyst.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the alkene or alkyne can direct the stereochemical course of the cycloaddition. After the reaction, the auxiliary can be removed to yield the enantioenriched cyclobutene.

Another significant strategy for the stereoselective synthesis of cyclobutenes is the isomerization of bicyclo[1.1.0]butanes (BCBs) . dicp.ac.cnorganic-chemistry.orgnih.gov This method, often catalyzed by a chiral Brønsted acid, can provide highly enantioenriched cyclobutenes. dicp.ac.cnorganic-chemistry.orgnih.gov The reaction proceeds through a key carbocation intermediate, and the chiral catalyst environment dictates the facial selectivity of the subsequent bond formation, leading to high enantioselectivity. dicp.ac.cnorganic-chemistry.org

The following table summarizes some general stereoselective strategies applicable to cyclobutene synthesis:

| Strategy | Description | Key Control Element | Potential Application for 1-Iodo-2-methylcyclobutene |

| [2+2] Cycloaddition | Reaction between an alkyne and an alkene to form a cyclobutene ring. nsf.govnih.govorganic-chemistry.org | Chiral catalysts, chiral auxiliaries, substrate stereochemistry. | Cycloaddition of propyne and a vinyl iodide derivative using a chiral transition-metal catalyst. |

| Isomerization of BCBs | Rearrangement of highly strained bicyclo[1.1.0]butanes to form cyclobutenes. dicp.ac.cnorganic-chemistry.orgnih.gov | Chiral Brønsted acids. dicp.ac.cnorganic-chemistry.orgnih.gov | Isomerization of a suitably substituted bicyclo[1.1.0]butane precursor. |

| Ring Expansion | Expansion of a cyclopropylidene carbene or related species. | Not extensively explored for stereocontrol in this context. | Ring expansion of a 1-iodo-1-methyl-2-lithiocyclopropane derivative. |

Diastereoselective and Enantioselective Approaches to Cyclobutene Derivatives

Building upon the initial stereoselective synthesis of the cyclobutene core, subsequent functionalization reactions can also be performed with high levels of diastereoselectivity and enantioselectivity. For a molecule like 1-iodo-2-methylcyclobutene, which possesses a chiral center at the C4 position and potentially at the C3 position depending on substitution, controlling the relative and absolute stereochemistry is crucial.

Diastereoselective functionalization of a pre-existing cyclobutene can be achieved by taking advantage of the steric and electronic properties of the substituents already on the ring. For example, the hydrogenation of a cyclobutene can proceed with high diastereoselectivity, with the hydrogen atoms adding to the less hindered face of the double bond. rsc.org Similarly, epoxidation or dihydroxylation reactions on the cyclobutene double bond would be expected to occur from the less sterically encumbered face, leading to a specific diastereomer of the product.

Enantioselective approaches to cyclobutene derivatives often rely on asymmetric catalysis. For instance, the functionalization of a meso-cyclobutene, a molecule with a plane of symmetry, can be achieved enantioselectively using a chiral catalyst. This desymmetrization approach can lead to the formation of a single enantiomer of a chiral cyclobutene derivative.

Palladium-catalyzed allylic alkylation of cyclobutenyl acetates is another powerful method for introducing substituents in a stereocontrolled manner. acs.orgnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of the chiral ligand on the palladium catalyst, allowing for the synthesis of different diastereomers and enantiomers from the same starting material. acs.orgnih.gov

The table below outlines some approaches for the diastereoselective and enantioselective functionalization of cyclobutenes:

| Approach | Description | Key Control Element | Potential Application for 1-Iodo-2-methylcyclobutene Derivatives |

| Substrate-Controlled Diastereoselection | The existing stereocenters on the cyclobutene ring direct the approach of reagents. | Steric hindrance from existing substituents. | Hydrogenation or epoxidation of a chiral 1-iodo-2-methylcyclobutene derivative. |

| Asymmetric Catalysis | A chiral catalyst differentiates between enantiotopic faces or groups of a prochiral substrate. | Chiral metal complexes or organocatalysts. | Enantioselective functionalization of a related meso-cyclobutene precursor. |

| Palladium-Catalyzed Allylic Alkylation | Substitution of a leaving group at the allylic position with a nucleophile. acs.orgnih.gov | Chiral palladium catalysts. acs.orgnih.gov | Reaction of a 3-acetoxy-1-iodo-2-methylcyclobutene with a nucleophile in the presence of a chiral palladium catalyst. |

Geometric Isomerism (E/Z) of the Cyclobutene Double Bond

For a 1,2-disubstituted cyclobutene like 1-iodo-2-methylcyclobutene, the substituents on the double bond can be arranged in two different ways, leading to geometric isomers. These isomers are designated as E (entgegen) and Z (zusammen) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

In the case of 1-iodo-2-methylcyclobutene, the iodine atom has a higher priority than the carbon atom of the cyclobutene ring attached to it (C2). The methyl group also has a higher priority than the carbon atom of the cyclobutene ring attached to it (C1). Therefore, the relative positions of the iodo and methyl groups determine the E/Z configuration.

Z-isomer: The higher priority groups (iodo and methyl) are on the same side of the double bond.

E-isomer: The higher priority groups (iodo and methyl) are on opposite sides of the double bond.

The formation of a specific geometric isomer is often dependent on the synthetic route employed. For example, certain cycloaddition reactions may favor the formation of one isomer over the other due to steric interactions in the transition state. The interconversion between E and Z isomers of vinyl iodides can sometimes be achieved under specific conditions, such as photochemical irradiation or catalysis, although this can be challenging for cyclic systems due to ring strain. wikipedia.org The stability of the E and Z isomers can also differ, with one isomer often being thermodynamically more stable than the other.

Influence of Stereochemistry on Reaction Outcomes and Product Distribution

The stereochemistry of 1-iodo-2-methylcyclobutene, including both its chiral centers and the geometry of its double bond, is expected to have a profound influence on its reactivity and the distribution of products in subsequent transformations.

The steric environment around the reactive sites of the molecule will be different for each stereoisomer. For instance, in a nucleophilic substitution reaction at the carbon bearing the iodine atom, the accessibility of the electrophilic carbon will be influenced by the orientation of the methyl group and other substituents on the cyclobutene ring. A nucleophile may approach more readily from the less hindered face of the molecule, leading to a specific stereochemical outcome in the product. libretexts.orgpearson.comchegg.combrainly.comchegg.com

The geometry of the double bond (E/Z) will also play a critical role in reactions involving the vinyl iodide moiety. For example, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the stereochemistry of the vinyl iodide is often retained in the product. wikipedia.orgiitk.ac.in Therefore, starting with the E or Z isomer of 1-iodo-2-methylcyclobutene would lead to the corresponding E or Z isomer of the coupled product. This stereospecificity is a powerful tool in organic synthesis, allowing for the construction of complex molecules with precise control over the geometry of newly formed double bonds. wikipedia.org

Furthermore, the relative stereochemistry of the substituents on the cyclobutene ring can influence the conformational preferences of the molecule. This, in turn, can affect the rates and selectivities of reactions occurring at the ring. For example, the diastereoselectivity of reactions such as epoxidation or hydrogenation will be highly dependent on which face of the double bond is more accessible in the preferred conformation of a given stereoisomer. rsc.org

The following table summarizes the potential influence of stereochemistry on the reactions of 1-iodo-2-methylcyclobutene:

| Stereochemical Feature | Influence on Reactivity | Example Reaction |

| Chiral Centers | Dictates the steric environment around reactive sites, influencing the rate and stereochemical outcome of reactions. libretexts.orgpearson.comchegg.combrainly.comchegg.com | Nucleophilic substitution at the C-I bond. |

| Geometric Isomerism (E/Z) | Determines the stereochemistry of the product in stereospecific reactions. wikipedia.orgiitk.ac.in | Palladium-catalyzed cross-coupling reactions. |

| Relative Stereochemistry | Affects the conformational equilibrium of the cyclobutene ring, influencing the facial selectivity of reactions at the double bond. rsc.org | Epoxidation or hydrogenation of the cyclobutene. |

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Iodo 2 Methylcyclobutene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹H NMR spectrum of 1-iodo-2-methylcyclobutene, distinct signals would be expected for the methyl protons and the methylene (B1212753) protons of the cyclobutene (B1205218) ring. The chemical shifts of these protons are influenced by their local electronic environment. The protons on the carbon adjacent to the iodine atom would experience a different shielding effect compared to the other ring protons.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule. The presence of the iodine atom, being an electronegative substituent, would cause a downfield shift for the carbon atom it is attached to. The chemical shifts in both ¹H and ¹³C NMR are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Iodo-2-methylcyclobutene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-I) | - | ~80-90 |

| C2 (C-CH₃) | - | ~140-150 |

| C3 (CH₂) | ~2.5-3.0 | ~30-40 |

| C4 (CH₂) | ~2.5-3.0 | ~30-40 |

| CH₃ | ~1.8-2.2 | ~15-25 |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. savemyexams.com For 1-iodo-2-methylcyclobutene, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond, C-H bonds, and the C-I bond.

The C=C stretching vibration in cyclic alkenes typically appears in the region of 1620-1680 cm⁻¹. savemyexams.com The C-H stretching vibrations for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methyl group and the ring would also be present. The C-I stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 490 and 620 cm⁻¹. savemyexams.com

Table 2: Characteristic IR Absorption Bands for 1-Iodo-2-methylcyclobutene

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C | Stretch | 1620 - 1680 | Medium-Weak |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-I | Stretch | 490 - 620 | Strong |

| Note: These are typical ranges and the exact position and intensity can be influenced by the overall molecular structure. |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of 1-iodo-2-methylcyclobutene, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 194.01 g/mol . nih.gov Due to the presence of iodine, which has a single stable isotope (¹²⁷I), the molecular ion peak will be a single peak. docbrown.info

Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For 1-iodo-2-methylcyclobutene, characteristic fragmentation pathways could involve the loss of the iodine atom or the methyl group. The observation of a peak at m/z 127 would be indicative of the iodine cation ([I]⁺). docbrown.info Another significant fragment could be the loss of an iodine radical, resulting in a C₅H₇⁺ cation.

Table 3: Expected Key Fragments in the Mass Spectrum of 1-Iodo-2-methylcyclobutene

| Fragment Ion | m/z | Possible Identity |

| [C₅H₇I]⁺ | 194 | Molecular Ion |

| [C₅H₇]⁺ | 67 | Loss of Iodine radical |

| [I]⁺ | 127 | Iodine cation |

| [C₄H₄I]⁺ | 179 | Loss of Methyl radical |

| Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions. |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While obtaining suitable single crystals of 1-iodo-2-methylcyclobutene itself might be challenging, the structures of its derivatives can provide invaluable insight into its bonding and stereochemistry.

Theoretical and Computational Investigations of 1 Iodo 2 Methylcyclobutene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comuci.edu It provides a framework to understand the distribution of electrons within a molecule and, consequently, its stability and other properties. scispace.comuci.edu DFT calculations have become a standard tool in chemistry for predicting molecular properties with a good balance of accuracy and computational cost. uci.eduaps.org

For cyclobutene (B1205218) systems, substituents can significantly influence their stability. Theoretical studies on related compounds, such as 1-methylcyclobutene, have shown that substituents can increase the stability of the cyclobutene ring in both gas and aqueous phases. researchgate.net The electronic structure of 1-iodo-2-methylcyclobutene is characterized by the interplay between the strained four-membered ring, the double bond, and the substituents. The iodine atom, being highly polarizable, and the methyl group, an electron-donating group, both modulate the electron density distribution across the cyclobutene ring.

DFT calculations can provide quantitative data on various electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is key to predicting sites of electrophilic or nucleophilic attack.

Table 1: Computed Properties of 1-Iodo-2-methylcyclobutene and Related Compounds

| Property | 1-Iodo-2-methylcyclobutene | 1-Iodo-2-methylcyclobutane |

| Molecular Formula | C₅H₇I | C₅H₉I |

| Molecular Weight | 194.01 g/mol | 196.03 g/mol |

| IUPAC Name | 1-iodo-2-methylcyclobutene | 1-iodo-2-methylcyclobutane |

Data sourced from PubChem CID 10888804 and 58301399. nih.govnih.gov

Mechanistic Probes through Computational Chemistry and Energy Barriers

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. smu.edu This involves identifying stationary points such as reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction, which is a critical factor in determining the reaction rate.

For reactions involving 1-iodo-2-methylcyclobutene, computational methods can be used to:

Identify Reaction Pathways: By exploring the PES, different possible routes for a chemical transformation can be identified. arxiv.org This is particularly useful for complex reactions where multiple products can be formed. arxiv.org

Calculate Activation Energies: The energy barriers for different pathways can be calculated, allowing for the prediction of the most favorable reaction route. smu.edu For instance, in the hydroamination of strained alkenes like 1-methylcyclobutene, DFT calculations have shown that the hydrocupration step has a lower energy barrier compared to its acyclic analogue, indicating enhanced reactivity. nih.gov

Characterize Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. smu.edu

Computational studies on similar strained ring systems have revealed how factors like ring strain and substituent effects influence reaction barriers. For example, the enhanced reactivity of strained trisubstituted alkenes in certain reactions has been attributed to lower activation barriers for the initial steps. nih.gov

Conformation Analysis and Strain Energy Calculations of Cyclobutene Systems

The four-membered ring of cyclobutene is inherently strained due to the deviation of its bond angles from the ideal sp³ and sp² hybridization angles. This ring strain significantly influences the molecule's conformation and reactivity.

Strain Energy Calculations quantify the excess energy stored in a molecule due to its non-ideal geometry. This energy can be calculated computationally and provides a measure of the molecule's instability. The strain in cyclobutene and its derivatives makes them susceptible to ring-opening reactions, as this relieves the strain. Computational studies on the ring-opening of methylcyclopentane (B18539) over metal catalysts have shown how the reaction energetics can be modeled to understand these processes. researchgate.net

Prediction of Reactivity and Selectivity Parameters through Modeling

Computational modeling has become a powerful tool for predicting the reactivity and selectivity (regio- and stereoselectivity) of organic reactions. rsc.org Various parameters derived from computational calculations can serve as indicators of how a molecule will react.

Reactivity Indices: Concepts derived from DFT, such as electronegativity, hardness, and the Fukui function, can be used to predict the most reactive sites in a molecule. scispace.com

Predicting Selectivity: In reactions where multiple products can be formed, computational models can predict the major product by comparing the activation energies of the different pathways leading to each product. acs.org For example, in the hydroamination of 1-aryl-substituted cyclobutenes, a reversal of regioselectivity was observed compared to cyclopropene (B1174273) analogues, a phenomenon that can be investigated through computational analysis of the transition states. nih.gov

The development of machine learning models, trained on large datasets of reactions, is also enhancing the predictive power for regio- and site-selectivity. rsc.org

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling provides a detailed, atom-level understanding of reaction mechanisms. mdpi.com This involves the use of quantum mechanical methods, such as DFT and ab initio calculations, to map out the entire reaction pathway, including the structures and energies of all intermediates and transition states. arxiv.orgpitt.edu

For a molecule like 1-iodo-2-methylcyclobutene, quantum chemical modeling can be applied to study various reactions, such as:

Addition Reactions: The double bond in the cyclobutene ring is susceptible to addition reactions. Modeling can predict whether the addition will occur from the same side as the substituents (syn-addition) or the opposite side (anti-addition).

Ring-Opening Reactions: The high strain of the cyclobutene ring makes it prone to ring-opening. Quantum chemical calculations can elucidate the mechanism of these reactions, whether they proceed through a concerted or stepwise pathway.

Substitution Reactions: The iodine atom can be replaced by other functional groups. Modeling can help to understand the mechanism of these substitution reactions, for example, whether they follow an SN1 or SN2-like pathway.

By analyzing the transition state structures, chemists can gain insights into the factors that control the stereochemistry and regiochemistry of the products. acs.org The unified reaction valley approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases of chemical change. smu.edu

Strategic Utility of 1 Iodo 2 Methylcyclobutene in Complex Organic Synthesis

Building Block Applications in Natural Product Synthesis

While direct applications of 1-iodo-2-methylcyclobutene in completed natural product syntheses are not extensively documented in the literature, its potential as a chiral building block is significant. Cyclobutane (B1203170) and cyclobutene (B1205218) cores are found in a variety of bioactive natural products. nih.govnih.gov The synthesis of these complex molecules often presents considerable challenges, making the development of efficient strategies for their construction highly desirable. nih.gov

The functional handles on 1-iodo-2-methylcyclobutene allow for its theoretical incorporation into larger molecular frameworks. The vinyl iodide can be used for carbon-carbon bond formation, while the double bond can undergo various transformations such as cycloadditions, epoxidations, or hydrogenations. This dual reactivity would allow for the diastereoselective construction of highly substituted cyclobutane rings, which are common motifs in natural products. nih.gov For instance, the general importance of cyclobutane derivatives as versatile building blocks has been demonstrated in the successful synthesis of numerous bioactive compounds. researchgate.net The development of catalytic enantioselective methods to produce chiral cyclobutenes further highlights their value as precursors for complex targets. nih.gov

Precursor for Advanced Organic Materials

The unique structural and electronic properties of 1-iodo-2-methylcyclobutene make it a promising, albeit currently theoretical, precursor for advanced organic materials. The high ring strain inherent in the cyclobutene ring provides a thermodynamic driving force for ring-opening polymerization reactions. nsf.gov

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with controlled structures. Strained cycloalkenes are excellent monomers for this process. The polymerization of cyclobutene derivatives via ROMP can lead to polymers with unique translational invariance and controlled spacing of functional groups. researchgate.net While the homopolymerization of some cyclobutene esters is challenging, they can undergo alternating ROMP with other monomers like cyclohexene (B86901) to create copolymers with a precisely controlled sequence. researchgate.net The 1-iodo-2-methylcyclobutene monomer could potentially be utilized in such polymerization schemes. The resulting polymer would feature a repeating unit where the iodine and methyl groups could be further functionalized post-polymerization, allowing for the synthesis of complex materials with tailored properties. The release of ring strain during polymerization is a significant enthalpic driving force for this transformation. nsf.gov

Functionalization Strategies for Diverse Chemical Structures

The most significant and well-established utility of 1-iodo-2-methylcyclobutene lies in its capacity for diverse functionalization, primarily through reactions involving the vinyl iodide group. Vinyl iodides are highly versatile intermediates in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, which allows for high reactivity under mild conditions. wikipedia.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. cem.com 1-Iodo-2-methylcyclobutene is an ideal substrate for such transformations, allowing the rigid cyclobutene scaffold to be decorated with a wide array of chemical moieties. These reactions provide a powerful tool for creating libraries of novel compounds for various applications, including medicinal chemistry and materials science. organic-chemistry.org

Below is a table summarizing potential cross-coupling reactions for the functionalization of 1-iodo-2-methylcyclobutene.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd Catalyst, Base | 1-Alkyl/Aryl/Vinyl-2-methylcyclobutene | wikipedia.orgcem.com |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd Catalyst, Base | 1-(Substituted vinyl)-2-methylcyclobutene | wikipedia.orgwiley-vch.de |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu Catalyst, Base | 1-Alkynyl-2-methylcyclobutene | wikipedia.orgbeilstein-journals.org |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd Catalyst | 1-Alkyl/Aryl/Vinyl-2-methylcyclobutene | wikipedia.orgcem.com |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni Catalyst | 1-Alkyl/Aryl-2-methylcyclobutene | cem.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | 1-Amino-2-methylcyclobutene | beilstein-journals.org |

Role in the Construction of Strained Carbocycles and Heterocycles

The inherent ring strain of the cyclobutene core not only drives polymerization but also makes it a valuable precursor for the synthesis of other strained ring systems. acs.orgnih.gov Strain-release transformations can be employed to convert cyclobutene derivatives into a variety of other carbocycles and heterocycles. nih.govacs.org

One notable transformation is ring contraction. Oxidative ring contraction of cyclobutene derivatives has been shown to be a viable method for producing cyclopropylketones. acs.orgresearchgate.net Similarly, other substituted cyclobutane derivatives can undergo ring contraction to yield cyclopropanes under various conditions. acs.orgrsc.org These transformations leverage the release of ring strain to form a more stable, albeit still strained, three-membered ring.

Furthermore, the double bond of 1-iodo-2-methylcyclobutene can serve as a handle for constructing fused or spirocyclic systems. For example, cycloaddition reactions across the double bond can generate bicyclic systems containing a cyclobutane ring. Epoxidation of the double bond followed by nucleophilic ring-opening could lead to functionalized cyclobutanols, which are precursors to other cyclic structures. The enzymatic construction of highly strained bicyclobutanes and cyclopropenes highlights the synthetic interest in these challenging motifs, for which functionalized cyclobutenes could serve as key precursors. nih.govchemistryworld.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.